molecular formula C14H20ClFN2O B1392795 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol CAS No. 1233642-05-1

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

Cat. No.: B1392795
CAS No.: 1233642-05-1
M. Wt: 286.77 g/mol
InChI Key: MMEUVVAXXZVWNA-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol is a complex organic compound that features a piperazine ring substituted with a 2-(2-chloro-6-fluorophenyl)ethyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol typically involves the reaction of 2-(2-chloro-6-fluorophenyl)ethylamine with piperazine in the presence of ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethanol group to an ethyl group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-{1-[2-(2-chloro-6-fluorophenyl)ethyl]-2-piperazinyl}acetaldehyde or 2-{1-[2-(2-chloro-6-fluorophenyl)ethyl]-2-piperazinyl}acetic acid.

Scientific Research Applications

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including its binding to specific receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}methanol
  • 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}propane
  • 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}butane

Uniqueness

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol is unique due to the presence of both the piperazine ring and the 2-(2-chloro-6-fluorophenyl)ethyl group, which confer specific chemical and biological properties. Its ethanol group also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-[2-(2-chloro-6-fluorophenyl)ethyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2O/c15-13-2-1-3-14(16)12(13)4-7-18-8-6-17-10-11(18)5-9-19/h1-3,11,17,19H,4-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEUVVAXXZVWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol
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2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol
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2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

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